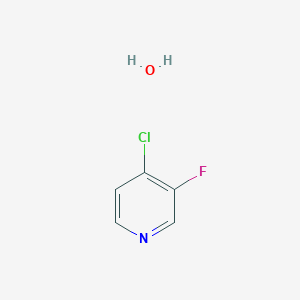

4-Chloro-3-fluoropyridine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-3-fluoropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGMUJLSMARVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Fluoropyridine and Its Derivatives

Established Synthetic Pathways for Halopyridines

The preparation of halopyridines, the foundational structures for more complex derivatives, relies on several well-established methodologies. These routes often involve the transformation of readily available pyridine (B92270) precursors.

Preparative Routes Involving Pyridine N-oxides and Hydroxypyridines

Pyridine N-oxides serve as versatile intermediates in the synthesis of halopyridines. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution reactions. researchgate.net For instance, the treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) can introduce a chlorine atom at the 2- or 4-position. researchgate.net The reaction proceeds through the formation of a reactive intermediate, which is then attacked by a halide ion. researchgate.net The specific regioselectivity of the halogenation can often be controlled by the reaction conditions and the substitution pattern of the starting pyridine N-oxide. researchgate.net

Hydroxypyridines can also be converted to their corresponding halopyridine counterparts. This transformation is typically achieved by reacting the hydroxypyridine with a halogenating agent such as phosphorus oxychloride or phosphorus pentachloride. For example, 4-hydroxypyridine (B47283) can be synthesized from pyridine-4-boronic acid. chemicalbook.com The synthesis of substituted 4-hydroxypyridines can be achieved from readily available starting materials with high yields. google.com

It's important to note that direct hydrolysis of chloropyridines to hydroxypyridines can sometimes be challenging and may result in low yields. google.com

Selective Halogenation Approaches Utilizing Designed Phosphine (B1218219) Reagents

A more recent and highly selective method for the halogenation of pyridines involves the use of specifically designed phosphine reagents. acs.orgnih.govnih.gov This strategy allows for the installation of a halogen at the 4-position of a wide range of unactivated pyridines. acs.orgnih.govnih.gov The process involves the formation of a 4-pyridylphosphonium salt, which is subsequently displaced by a halide nucleophile. acs.orgnih.govnih.gov Computational studies have indicated that the carbon-halogen bond formation occurs through a stepwise SNAr pathway. acs.orgnih.gov This method has proven effective for the late-stage halogenation of complex pharmaceutical compounds. acs.orgnih.govnih.gov The efficiency of this two-step strategy is influenced by the electronic properties of the phosphine ligands and the substitution pattern of the pyridine. acs.orgnih.gov

Direct Synthesis and Regioselective Functionalization of 4-Chloro-3-fluoropyridine (B1587321)

The direct and regioselective functionalization of the 4-chloro-3-fluoropyridine core is of paramount importance for accessing a diverse range of derivatives with tailored properties.

Regioselective Amidomethylation Strategies

A key transformation in the derivatization of 4-chloro-3-fluoropyridine is amidomethylation, which introduces an amidomethyl group onto the pyridine ring. The primary goal is to achieve regioselectivity, specifically targeting the 2-position of the pyridine ring. conceptlifesciences.com

One approach to achieve regioselective functionalization is through metalation-initiated protocols. researchgate.netacs.orgnih.govacs.org Kinetic deprotonation of 4-chloro-3-fluoropyridine at low temperatures (e.g., -75 °C) with a strong base, followed by quenching with an electrophile like dimethylformamide (DMF), can selectively introduce a formyl group at the 2-position. researchgate.netacs.orgnih.gov This formylated intermediate can then be further elaborated to the desired 2-aminomethyl derivative. researchgate.netacs.orgnih.gov This method relies on the kinetic acidity of the proton at the 2-position, which is enhanced by the directing effect of the adjacent fluorine atom. website-files.com However, this approach can be technically demanding. website-files.com

Minisci-type reactions offer a more direct and often more scalable alternative for the amidomethylation of 4-chloro-3-fluoropyridine. researchgate.netacs.orgnih.govacs.orgwebsite-files.com These reactions involve the generation of a radical species that then adds to the protonated pyridine ring.

Under classical Minisci conditions, using a silver nitrate (B79036) (Ag+) catalyst and a persulfate oxidant, various amidomethyl groups can be introduced at the 2-position with good yields and high regioselectivity. researchgate.netacs.orgnih.govwebsite-files.com The fluorine substituent at the 3-position exerts a significant ortho-directing effect, favoring functionalization at the C2 position. website-files.com

More recently, photoredox-mediated Minisci-type reactions have emerged as a powerful tool. researchgate.netacs.orgnih.govwebsite-files.com These methods utilize a photocatalyst, often an iridium or ruthenium complex, to generate the required radical species under mild, visible-light irradiation. researchgate.net Photoredox conditions have been successfully applied to the amidomethylation of 4-chloro-3-fluoropyridine with a range of amino acid derivatives, providing good yields and excellent isomer ratios. researchgate.netacs.orgnih.gov These photoredox methods are often shorter and more amenable to scale-up compared to the traditional deprotonation approach. researchgate.netacs.orgnih.gov

Table 1: Comparison of Amidomethylation Methods for 4-Chloro-3-fluoropyridine

| Method | Reagents | Key Features | Advantages | Disadvantages |

| Kinetic Deprotonation | Strong base (e.g., LDA), Electrophile (e.g., DMF) | Low-temperature deprotonation followed by electrophilic quench. | High regioselectivity for the 2-position. | Technically demanding, requires very low temperatures. |

| Classical Minisci | AgNO₃, (NH₄)₂S₂O₈ | Radical addition to the protonated pyridine. | Good yields and regioselectivity, scalable. | May require harsh oxidants. |

| Photoredox Minisci | Photocatalyst (e.g., Ir or Ru complex), light | Mild reaction conditions, radical generation via photoredox catalysis. | High yields and regioselectivity, broad substrate scope, scalable. | May require specialized equipment. |

Advanced C-H Functionalization Techniques

The direct functionalization of C-H bonds in pyridine rings represents a highly atom-economical and efficient strategy for synthesizing substituted pyridines. nih.govrsc.org While the functionalization at the C2 and C4 positions of the pyridine ring is well-established due to the electronic influence of the nitrogen atom, achieving regioselective functionalization at the distal C3 and C5 positions has been a significant challenge. nih.govnih.gov Recent advancements have led to innovative strategies to overcome this, including photocatalytic methods and transition metal-catalyzed C-H activation. nih.gov These methods offer high regioselectivity under mild conditions, enabling transformations that were previously difficult to achieve. nih.gov

For instance, late-stage functionalization of complex molecules containing pyridine rings can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.orgacs.org This approach allows for the introduction of a diverse range of functional groups. acs.org The fluorination of pyridines and diazines can be accomplished using reagents like silver(II) fluoride (B91410) (AgF₂), selectively targeting the position alpha to the nitrogen atom. acs.orgacs.org The installed fluorine can then be displaced by various nucleophiles. acs.org

Minisci-type reactions, which involve the addition of a radical to an electron-deficient heterocycle, have also emerged as a powerful tool for C-H functionalization. acs.orgacs.org These reactions can be mediated by silver/persulfate or through photoredox catalysis, allowing for the introduction of amidomethyl groups, among others. acs.orgacs.org

Preparation of Formylated and Aminomethyl Analogues from 4-Chloro-3-fluoropyridine

The synthesis of formylated and aminomethylated derivatives of 4-chloro-3-fluoropyridine is crucial for medicinal chemistry applications. acs.org One established method involves the regioselective formylation at the C2 position. This can be achieved through kinetic deprotonation of 4-chloro-3-fluoropyridine at low temperatures using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching the resulting anion with N,N-dimethylformamide (DMF). acs.orgacs.orgnih.gov This process selectively yields 2-formyl-4-chloro-3-fluoropyridine. acs.orgacs.org

The resulting 2-formyl derivative can then be converted to the corresponding 2-aminomethyl analogue through a multi-step sequence. acs.orgnih.gov This typically involves the formation of a sulfinamide, followed by reduction and subsequent hydrolysis to yield 2-(aminomethyl)-4-chloro-3-fluoropyridine. acs.org

Alternatively, Minisci-type amidomethylation reactions provide a more direct route to these derivatives. acs.orgacs.org These reactions, which can be performed under either silver/persulfate or photoredox-mediated conditions, utilize amino acid derivatives to introduce amidomethyl groups at the C2 position with high regioselectivity. acs.orgacs.orgnih.gov This approach is often shorter and more scalable than the deprotonation-formylation sequence. acs.orgacs.org For example, the N-Boc protected aminomethyl analogue can be synthesized in a single step using this method. acs.orgacs.org

Table 1: Comparison of Synthetic Routes to 2-Aminomethyl-4-chloro-3-fluoropyridine

| Method | Key Reagents | Intermediate | Advantages | Disadvantages | Reference |

| Deprotonation/Formylation | LiTMP, DMF, tBuSONH₂, NaBH₄, HCl | 2-formyl-4-chloro-3-fluoropyridine | High regioselectivity | Multi-step, technically demanding | acs.orgacs.org |

| Minisci-type Amidomethylation | Amino acid derivatives, Ag⁺/persulfate or photoredox catalyst | Radical intermediate | Shorter route, scalable, one-step for some derivatives | Isomer formation possible | acs.orgacs.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) in 4-Chloro-3-fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic systems, including halopyridines. nih.govmasterorganicchemistry.com

In SNAr reactions, a nucleophile displaces a leaving group, typically a halide, on an electron-deficient aromatic ring. masterorganicchemistry.com The reactivity of halopyridines in SNAr is significantly influenced by the position of the halogen relative to the nitrogen atom. Halogens at the 2- and 4-positions are more readily substituted due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. youtube.com

The reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate. masterorganicchemistry.comyoutube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com The presence of electron-withdrawing groups on the ring enhances the reaction rate by stabilizing the intermediate. masterorganicchemistry.com In halopyridines, the order of reactivity for the leaving groups can vary depending on the nucleophile and reaction conditions. sci-hub.se For some reactions, fluoride is a surprisingly good leaving group because the cleavage of the strong C-F bond is not the rate-determining step. masterorganicchemistry.com

The fluorine atom in fluoropyridines, particularly at the 2- and 4-positions, is an effective leaving group in SNAr reactions. acs.orgacs.org This allows for the site-specific introduction of a wide variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. acs.orgsci-hub.se Mild reaction conditions can often be employed for the SNAr of 2-fluoropyridines, making this a versatile method for late-stage functionalization of complex molecules. acs.orgacs.org

For example, 2-fluoropyridines can react with alcohols, phenols, amines, amides, and N-heterocycles to afford the corresponding substituted pyridines. acs.org The reactivity of different fluoropyridines can be influenced by their electronic properties, with more electron-rich systems sometimes requiring specific conditions. acs.org

While the classical SNAr mechanism proceeds through a stepwise addition-elimination pathway involving a discrete Meisenheimer intermediate, recent studies have provided evidence for concerted SNAr (cSNAr) mechanisms. nih.govnih.govresearchgate.net In a concerted mechanism, the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group, proceeding through a single transition state. researchgate.netyoutube.com

Kinetic isotope effect (KIE) studies and computational analyses have been instrumental in distinguishing between stepwise and concerted pathways. nih.govnih.gov These studies suggest that for many SNAr reactions, particularly those involving heterocycles like pyridine with good leaving groups, a concerted mechanism is likely. nih.gov The nature of the leaving group plays a crucial role; reactions with weaker carbon-leaving group bonds are more likely to proceed through a concerted pathway. nih.gov For instance, the substitution of bromide is more likely to be concerted than the substitution of fluoride. nih.gov

Traditional SNAr reactions are typically limited to electron-poor aromatic systems. researchgate.netnih.gov However, a newer approach, cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), has been developed to enable the functionalization of electron-neutral and electron-rich fluoroarenes. researchgate.netnih.gov This method utilizes organic photoredox catalysis to generate a highly electrophilic aryl radical cation intermediate. researchgate.netthieme-connect.com

In this process, a photocatalyst, such as an acridinium (B8443388) or xanthylium salt, oxidizes the fluoroarene to its radical cation. nih.govthieme-connect.com This radical cation is then susceptible to nucleophilic attack. researchgate.net This methodology has been successfully applied to a variety of nucleophiles, including azoles, amines, and carboxylic acids. researchgate.netnih.gov Computational studies have shown that the site selectivity of the reaction is governed by the electronics of the arene, with the nucleophile preferentially attacking the carbon atom with the greatest degree of positive charge in the radical cation. nih.gov

Displacement of Non-Halogen Leaving Groups (e.g., Nitro Group by Fluoride Anion)

A fundamental method for introducing a fluorine atom onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, such as a fluoride anion, displaces a suitable leaving group on the aromatic ring. While halogens are common leaving groups, the nitro group (–NO₂) also serves this purpose effectively, particularly when activated by the ring's nitrogen atom. epa.govresearchgate.net

The reaction involves the attack of a fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF), on a nitropyridine precursor. The inherent electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution, especially at the positions ortho (C2) and para (C4) to it. epa.govyoutube.com Research has demonstrated that even with the presence of electron-donating groups, which typically hinder SNAr reactions, the substitution of a nitro group on a pyridine ring can proceed efficiently. researchgate.netresearchgate.net For instance, studies on the radiofluorination of 2-nitropyridines showed that even substrates with electron-donating methyl or methoxy (B1213986) groups could be effectively substituted with [¹⁸F]fluoride to produce the corresponding 2-fluoropyridines in high yields (70-89%) at elevated temperatures. epa.govresearchgate.netresearchgate.net

In a relevant synthetic strategy for a meta-fluorinated pyridine, researchers found that direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with tetrabutylammonium (B224687) fluoride (TBAF) yielded 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This intermediate could then be quantitatively reduced to 3-fluoro-4-aminopyridine. nih.gov This highlights a two-step approach involving SNAr on an activated N-oxide substrate followed by reduction as a viable route to functionalized fluoropyridines.

Contemporary Synthetic Techniques for Fluoropyridines Relevant to 4-Chloro-3-fluoropyridine

Recent years have seen a surge in the development of novel synthetic methods for creating fluoropyridine scaffolds, moving beyond classical substitution reactions. These contemporary techniques offer access to a wider array of diversely substituted products under milder conditions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. researchgate.netsigmaaldrich.commdpi.com This technology has been successfully applied to the synthesis of 3-fluoropyridine (B146971) derivatives.

One notable method describes the synthesis of diversely substituted 3-fluoropyridines starting from two different ketone components. nih.govacs.org The key step involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex (fac-Ir(ppy)₃) under blue LED irradiation. nih.govacs.orgorganic-chemistry.org This is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. acs.orgorganic-chemistry.org The process is mechanistically proposed to involve the reduction of the iodoketone by the photoexcited iridium catalyst to generate a radical, which then reacts with the silyl enol ether. acs.org Optimization studies found that using dimethylformamide (DMF) as the solvent and adding triphenylphosphine (B44618) significantly improved reaction yields. organic-chemistry.org This one-pot protocol simplifies the procedure by avoiding the isolation of intermediates and provides a convenient route to complex 3-fluoropyridines from readily available ketones. acs.orgorganic-chemistry.org

Table 1: Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Reactant 1 (α,α-difluoro-β-iodoketone) | Reactant 2 (Silyl Enol Ether Precursor) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic α,α-difluoro-β-iodoketone | Generic Ketone (forms silyl enol ether) | fac-Ir(ppy)₃, Blue LED, DMF, NH₄OAc, 120°C | Substituted 3-Fluoropyridine | Up to 99% | organic-chemistry.org |

Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.org This atom- and step-economical approach is highly valuable for modifying complex molecules. acs.org

Rhodium(III) catalysis, in particular, has been effectively used to construct multi-substituted 3-fluoropyridines. nih.govnih.gov One successful strategy involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a [Cp*RhCl₂]₂/metal acetate system. nih.gov This method avoids the use of nucleophilic alcoholic solvents that could displace the fluorine atom and instead employs ethyl acetate. nih.gov The reaction tolerates a wide range of substituents on both the oxime and alkyne partners, including aryl, heteroaryl, and alkyl groups. nih.govnih.gov Notably, this approach demonstrated the first successful coupling of terminal alkynes with α,β-unsaturated oximes in a Rh(III)-catalyzed pyridine synthesis, providing single regioisomers with high selectivity. nih.gov The reactions are often operationally simple and can be set up in the air. nih.govnih.gov

Table 2: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Reactant 1 (α-fluoro-α,β-unsaturated oxime) | Reactant 2 (Alkyne) | Catalyst System | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| β-Aryl/Alkyl substituted | Symmetrical/Unsymmetrical/Terminal | [Cp*RhCl₂]₂, CsOAc | Ethyl Acetate | Moderate to Excellent | nih.gov |

Cross-coupling reactions are indispensable tools for forming C-C bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is widely used. For a molecule like 4-chloro-3-fluoropyridine, the chlorine atom can serve as a handle for such transformations, allowing for the introduction of various aryl or alkyl groups at the 4-position while retaining the 3-fluoro substituent.

A more recent and powerful strategy is cross-electrophile coupling (XEC), which joins two different electrophiles, often an aryl halide and an alkyl halide, with the aid of a transition-metal catalyst and a reductant. acs.orgwikipedia.orgnih.gov This approach avoids the need to pre-form and handle often unstable organometallic reagents. nih.gov Nickel-catalyzed XEC has been specifically developed for the alkylation of 2-chloropyridines with alkyl bromides. nih.gov While initial yields for pyridine alkylation were modest, refined conditions using a bathophenanthroline (B157979) ligand in DMF solvent at high concentration have improved the functional group compatibility and utility of the method. nih.gov This technique offers a direct route to functionalized pyridines from readily available halide starting materials. nih.govdigitellinc.com

The principles of green chemistry, which aim to make chemical processes more sustainable, are increasingly influencing synthetic route design. rasayanjournal.co.indoi.org Key considerations include improving atom economy, using safer solvents, reducing reaction times, and minimizing waste. rasayanjournal.co.indoi.org

In the context of fluoropyridine synthesis, several modern methods align with these principles. For example, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov A one-pot, four-component reaction to produce substituted pyridines under microwave irradiation in ethanol (B145695) was completed in 2-7 minutes with 82-94% yield, whereas the same reaction under conventional reflux took 6-9 hours and yielded 71-88%. nih.gov The use of greener solvents, such as ethanol or even water, and the development of one-pot or cascade reactions that avoid intermediate purification steps also contribute to more sustainable synthetic processes. doi.org C-H functionalization reactions are inherently atom-economical as they avoid the use of pre-functionalized starting materials. acs.org Furthermore, photoredox catalysis often operates at ambient temperature, reducing energy consumption, and uses light as a traceless and renewable reagent. sigmaaldrich.comnih.gov

Continuous-flow chemistry, where reagents are pumped through a reactor (often a tube or microreactor) to mix and react, offers significant advantages over traditional batch processing. youtube.com This technology is gaining traction in the pharmaceutical and fine chemical industries due to enhanced safety, better process control (e.g., temperature and mixing), and improved scalability. youtube.comrsc.orgacs.org

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines. sci-hub.se For instance, the Bohlmann-Rahtz pyridine synthesis has been adapted to a flow system, achieving an 86% yield and demonstrating that flow reactors can be an effective alternative for scaling up microwave-assisted procedures. interchim.fr The hydrogenation of functionalized pyridines to produce piperidines has also been accomplished in continuous-flow devices that generate hydrogen in situ, allowing for safe operation at high pressure and temperature. researchgate.net The integration of flow chemistry with other technologies, such as photochemistry or automated optimization algorithms, promises to further accelerate the development of efficient and scalable syntheses for functionalized pyridines. rsc.orgscitechdaily.com

Reaction Mechanisms and Reactivity Studies of 4 Chloro 3 Fluoropyridine

Mechanistic Investigations of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. youtube.com This process is facilitated in 4-chloro-3-fluoropyridine (B1587321) due to the combined electron-withdrawing effects of the ring nitrogen and the halogen atoms, which stabilize the negatively charged intermediate formed during the reaction.

The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com This intermediate temporarily disrupts the aromaticity of the pyridine (B92270) ring. youtube.com The negative charge in this complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the electron-withdrawing substituents, which provides stabilization. libretexts.orgwikipedia.org

In the case of 4-chloro-3-fluoropyridine, nucleophilic attack can occur at either the C-4 (bearing the chloro group) or C-2/C-6 positions, which are activated by the ring nitrogen. The stability of the resulting Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity. The formation of these complexes is a foundational concept in understanding the reactivity of such electron-poor aromatic systems. wikipedia.orgmdpi.com

While the stepwise addition-elimination pathway involving a Meisenheimer intermediate is the classical explanation, recent studies and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism. acs.orgresearchgate.net A concerted reaction involves a single transition state where bond-making (nucleophile-carbon) and bond-breaking (carbon-leaving group) occur simultaneously, without the formation of a discrete intermediate. wikipedia.orgnumberanalytics.com

For fluoropyridine systems, this alternative pathway is a topic of ongoing investigation. acs.org A concerted mechanism avoids the formation of a high-energy, non-aromatic Meisenheimer complex. wikipedia.org The feasibility of a concerted versus a stepwise mechanism can depend on factors such as the nature of the nucleophile, the solvent, and the specific electronic structure of the fluoropyridine substrate. researchgate.net

The substituents on the pyridine ring play a critical role in directing the outcome of SNAr reactions.

Nitrogen Heteroatom : The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack.

Halogen Substituents : Both fluorine and chlorine are electron-withdrawing through their inductive effects, further activating the ring. In SNAr, the carbon-fluorine bond is highly polarized, making the attached carbon very electrophilic. However, the carbon-fluorine bond is also very strong. Conversely, chlorine is a better leaving group than fluorine. The high electronegativity of fluorine generally makes fluoropyridines more reactive towards SNAr than their chloro-analogues because the first step, nucleophilic attack, is typically rate-determining and accelerated by the electron-withdrawing nature of fluorine. nih.gov

In 4-chloro-3-fluoropyridine, there is a competition between the substitution of the chloro group at C-4 and potential attack at other positions. The C-4 position is para to the ring nitrogen, making it highly activated. The 3-fluoro substituent further enhances the electrophilicity of the C-4 position. This electronic setup generally favors nucleophilic substitution at the C-4 position, displacing the chloride ion.

The kinetics of SNAr reactions are central to understanding their outcomes. For the two-step mechanism, either the formation of the Meisenheimer complex (addition) or the expulsion of the leaving group (elimination) can be the rate-determining step.

Rate-Determining Step : In most SNAr reactions, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the slowest and therefore the rate-determining step. This is because it involves the disruption of the energetically favorable aromatic system.

Activation Energy : The activation energy for the reaction is influenced by the stability of the transition state leading to the Meisenheimer complex. Electron-withdrawing groups, like the nitro group or the ring nitrogen in pyridine, lower this activation energy by stabilizing the developing negative charge, thus increasing the reaction rate. libretexts.org Computational models have been developed to predict SNAr reaction rates and regioselectivity by calculating descriptors such as LUMO energy and molecular electrostatic potential (ESP) at the reactive centers. chemrxiv.org

For 4-chloro-3-fluoropyridine, the reaction rate is a function of the nucleophile's strength and the stability of the intermediate. The displacement of the nitro group in methyl 3-nitropyridine-4-carboxylate by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate demonstrates the feasibility of SNAr on a similarly substituted pyridine ring. mdpi.comresearchgate.net

| Parameter | Description | Relevance to 4-Chloro-3-fluoropyridine |

| Mechanism | Stepwise (Addition-Elimination) or Concerted | Primarily proceeds via a stepwise mechanism involving a Meisenheimer complex, though concerted pathways are possible. |

| Intermediate | Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed, with the negative charge delocalized by the N atom and halogens. wikipedia.org |

| Rate-Determining Step | Typically Nucleophilic Addition | The initial attack of the nucleophile to form the intermediate is usually the slowest step due to loss of aromaticity. |

| Substituent Effects | Electronic Activation | The ring nitrogen and the 3-fluoro group strongly activate the C-4 position for nucleophilic attack. |

Regioselectivity in Functionalization Reactions of 4-Chloro-3-fluoropyridine

Beyond substitution of the existing halogen atoms, the pyridine ring itself can undergo direct functionalization at its C-H bonds. Controlling the regioselectivity of these reactions is a significant synthetic challenge. rsc.orgresearchgate.net

Direct C-H functionalization offers an atom-economical way to modify the pyridine core. The inherent electronic properties of the 4-chloro-3-fluoropyridine ring are the primary determinants of where this functionalization occurs. The acidity of the ring protons and the stability of potential intermediates are key factors.

Research on the amidomethylation of 4-chloro-3-fluoropyridine provides direct insight into the regioselectivity of its C-H functionalization. nih.govacs.org Two distinct methods, metalation and Minisci-type radical reactions, have been shown to proceed with high regioselectivity for the C-2 position.

Metalation (Kinetic Deprotonation) : Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) results in the selective deprotonation of the C-2 position. nih.govacs.org The C-2 proton is the most acidic due to the inductive effects of the adjacent ring nitrogen and the nearby 3-fluoro substituent. The resulting lithiated intermediate can then be trapped by an electrophile, such as DMF, to yield a 2-substituted product regioselectively. nih.gov

Minisci-Type Radical Reactions : Under radical conditions (e.g., using silver/persulfate or photoredox catalysis), amidomethylation also occurs preferentially at the C-2 position. nih.govacs.org In these reactions, an electrophilic radical attacks the electron-rich positions of the protonated pyridine ring. The C-2 and C-6 positions are most susceptible to this type of attack. For 4-chloro-3-fluoropyridine, the reaction yields the 2-substituted product with high selectivity over the 6-substituted isomer. nih.gov

The table below summarizes the regioselectivity observed in the Minisci-type amidomethylation of 4-chloro-3-fluoropyridine.

| Reaction Type | Conditions | Major Product | Isomer Ratio (2- vs. 6-) | Reference |

| Amidomethylation | Ag⁺/Persulfate | 2-Amidomethyl-4-chloro-3-fluoropyridine | 6.7:1 to >50:1 | nih.govacs.org |

| Amidomethylation | Photoredox-mediated | 2-Amidomethyl-4-chloro-3-fluoropyridine | High selectivity | nih.govacs.org |

| Deprotonation-Formylation | LDA, -75 °C then DMF | 2-Formyl-4-chloro-3-fluoropyridine | Regioselective | nih.gov |

These findings highlight that whether the mechanism is ionic (metalation) or radical (Minisci), the electronic influence of the ring nitrogen and the 3-fluoro substituent consistently directs C-H functionalization to the C-2 position of the 4-chloro-3-fluoropyridine scaffold. nih.gov

Role of Halogen Substituents in Directing Reactivity and Regiochemistry

The reactivity and regiochemistry of 4-chloro-3-fluoropyridine are significantly influenced by the electronic properties of its halogen substituents. Both chlorine and fluorine are highly electronegative, yet their effects on the pyridine ring and on the rates of nucleophilic aromatic substitution (SNAr) differ.

In SNAr reactions, the rate is often accelerated by the high electronegativity of fluorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This is attributed to the ability of fluorine to stabilize the intermediate formed during the reaction. While chloropyridines are more commercially available and have been more extensively studied in SNAr reactions, the higher reactivity of fluoropyridines makes them valuable substrates. nih.gov

The position of the halogen substituents on the pyridine ring is crucial in directing the outcome of reactions. In the case of 4-chloro-3-fluoropyridine, the chlorine at the 4-position and the fluorine at the 3-position create a specific electronic environment. For instance, in reactions involving deprotonation, the regioselectivity is directed to the 2-position. nih.govconceptlifesciences.com This is followed by reactions such as formylation to yield 2-formyl-4-chloro-3-fluoropyridine. nih.gov

The presence of multiple halogens can lead to a mixture of products, depending on the reaction conditions. For example, the reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) in tetrahydrofuran (B95107) (THF) resulted in the substitution of both the methoxide (B1231860) and the fluoride. nih.gov However, by changing the solvent to methanol (B129727) (MeOH), selective transformation of the methyl ester to the N-methyl amide was achieved without substitution of the fluoride. nih.gov This highlights the delicate balance of factors that can be manipulated to achieve desired regioselectivity.

Radical Reactions and Their Application in 4-Chloro-3-fluoropyridine Derivatization

Radical reactions offer a powerful tool for the functionalization of heteroaromatic compounds like 4-chloro-3-fluoropyridine, often providing access to products that are difficult to obtain through traditional ionic pathways. nih.gov

Mechanisms of Generation and Reactivity of Radical Intermediates

Radical intermediates can be generated from various precursors through processes like homolytic cleavage induced by heat or light. youtube.com In the context of 4-chloro-3-fluoropyridine, radical reactions can be initiated through methods such as the Minisci reaction, which involves the addition of carbon-centered radicals to electron-deficient heteroarenes. nih.govnih.gov This approach has been successfully employed for the amidomethylation of 4-chloro-3-fluoropyridine, yielding 2-amidomethylated pyridines with high regioselectivity. nih.gov

The stability of the resulting radical intermediates plays a significant role in determining the reaction outcome. youtube.com The generation of a pyridyl radical from 4-chloro-3-fluoropyridine can be achieved through various methods, including photoredox catalysis, which will be discussed in the next section. Once formed, these radical intermediates can react with a variety of trapping agents to introduce new functional groups onto the pyridine ring.

The table below summarizes key aspects of radical generation and reactivity.

| Radical Generation Method | Precursor | Intermediate | Application in 4-Chloro-3-fluoropyridine Derivatization |

| Minisci-type reaction | Amino acid derivatives | Amidomethyl radical | Regioselective amidomethylation at the 2-position nih.govconceptlifesciences.com |

| Photoredox Catalysis | Alkyltrifluoroborates, Hypervalent silicates | Alkyl radical | Potential for cross-coupling reactions nih.gov |

Principles of Photoredox Catalysis in Promoting Radical Processes

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates. princeton.edusigmaaldrich.com This technique utilizes a photocatalyst, typically a transition metal complex like those of iridium or ruthenium, which absorbs visible light and becomes excited. princeton.eduresearchgate.net This excited state can then engage in single-electron transfer (SET) processes with a substrate to generate a radical ion. sigmaaldrich.comsigmaaldrich.com

The general mechanism involves the photocatalyst absorbing a photon, leading to a metal-to-ligand charge transfer (MLCT) and creating a long-lived excited triplet state. princeton.eduresearchgate.net This excited species can then be either oxidized or reduced by a substrate in the reaction mixture, initiating a catalytic cycle. nih.gov

In the context of 4-chloro-3-fluoropyridine, photoredox catalysis can be used to promote Minisci-type amidomethylation reactions. nih.gov This method offers an alternative to traditional approaches that may require harsh conditions. nih.gov The use of photoredox catalysis allows for the generation of amidomethyl radicals from amino acid derivatives under mild conditions, which then add to the electron-deficient pyridine ring. nih.gov This approach has proven to be efficient and scalable. nih.govconceptlifesciences.com

The principles of photoredox catalysis are summarized in the table below.

| Principle | Description | Relevance to 4-Chloro-3-fluoropyridine |

| Single-Electron Transfer (SET) | The photocatalyst, upon excitation by visible light, facilitates the transfer of a single electron to or from a substrate. princeton.edusigmaaldrich.com | Enables the generation of radical intermediates from various precursors for subsequent functionalization of the pyridine ring. nih.gov |

| Catalytic Cycle | The photocatalyst is regenerated at the end of each cycle, allowing for low catalyst loadings. princeton.edu | Provides an efficient and atom-economical method for derivatization. nih.gov |

| Mild Reaction Conditions | Reactions are typically carried out at room temperature using visible light as the energy source. nih.govprinceton.edu | Offers a less harsh alternative to traditional methods, improving functional group tolerance. nih.govnih.gov |

Comprehensive Reactivity Profiles Towards Diverse Nucleophiles and Electrophiles

The reactivity of 4-chloro-3-fluoropyridine is characterized by its susceptibility to nucleophilic attack, a common feature of halopyridines. nih.govyoutube.com The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring electron-deficient and thus prone to nucleophilic aromatic substitution (SNAr). libretexts.org

SNAr reactions on halopyridines typically proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate. libretexts.org The rate of these reactions is influenced by the nature of the leaving group and the position of electron-withdrawing substituents. nih.govlibretexts.org As previously mentioned, fluorine is generally a better leaving group than chlorine in SNAr reactions of pyridines. nih.gov

The regioselectivity of nucleophilic attack on 4-chloro-3-fluoropyridine is a key consideration. While both halogens are potential leaving groups, the precise outcome depends on the nucleophile and the reaction conditions. For instance, kinetic deprotonation at low temperatures followed by reaction with an electrophile like DMF leads to regioselective functionalization at the 2-position. nih.gov

Electrophilic aromatic substitution on the pyridine ring is generally less favorable due to its electron-deficient nature. However, certain electrophilic reactions can occur, particularly under forcing conditions or with highly activated electrophiles.

The table below provides a summary of the reactivity of 4-chloro-3-fluoropyridine towards different classes of reagents.

| Reagent Class | Type of Reaction | Key Findings |

| Nucleophiles | Nucleophilic Aromatic Substitution (SNAr) | The pyridine ring is susceptible to attack by various nucleophiles. nih.govyoutube.com The fluorine at C-3 and chlorine at C-4 are potential leaving groups, with reaction outcomes dependent on conditions. nih.gov |

| Bases/Electrophiles | Deprotonation followed by Electrophilic Quench | Kinetic deprotonation occurs regioselectively at the 2-position, allowing for subsequent functionalization. nih.gov |

| Radicals | Radical Addition | Minisci-type reactions with amidomethyl radicals lead to regioselective substitution at the 2-position. nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 4 Chloro 3 Fluoropyridine Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 4-Chloro-3-fluoropyridine (B1587321) hydrate (B1144303) in solution. By analyzing the chemical shifts and coupling constants of various nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁹F, a comprehensive picture of the molecule's electronic environment and connectivity can be established.

Applications of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Elucidation and Tautomerism Studies

A combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy provides a comprehensive toolkit for the structural analysis of fluorinated pyridines like 4-Chloro-3-fluoropyridine. wikipedia.orgrsc.orgacs.org

¹H NMR: The proton NMR spectrum of pyridine (B92270) derivatives shows distinct signals for the aromatic protons. chemicalbook.comspectrabase.com For 4-Chloro-3-fluoropyridine, the chemical shifts of the ring protons are influenced by the electronegativity and position of the halogen substituents.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. youtube.com The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the fluorine and chlorine substituents. acs.org Quaternary carbons, such as the one bonded to the chlorine atom, often exhibit weaker signals. youtube.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for probing the electronic environment of the nitrogen atom in the pyridine ring. acs.orgresearchgate.net The chemical shift of the nitrogen can provide insights into its hybridization and involvement in intermolecular interactions. acs.org The low natural abundance and sensitivity of ¹⁵N can sometimes necessitate the use of isotopic labeling or advanced techniques for detection. researchgate.netnih.govnih.gov

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom in 4-Chloro-3-fluoropyridine provides direct information about its local electronic environment. colorado.edunih.gov Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide valuable structural information. wikipedia.orgacs.org

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in pyridine derivatives, although less common than in other heterocyclic systems. NMR spectroscopy is an ideal technique to study such dynamic equilibria. By analyzing the number of signals and their behavior at different temperatures, the presence of multiple tautomeric forms could be identified. For 4-Chloro-3-fluoropyridine hydrate, NMR studies can confirm the dominant tautomeric form in solution.

Below is a table summarizing typical NMR data for related fluoropyridine compounds.

| Nucleus | Compound | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| ¹H | 3-Fluoropyridine (B146971) | 7.2-8.5 | chemicalbook.com | |

| ¹³C | 2-Chloropyridine | 120-160 | youtube.com | |

| ¹³C | Fluoropyridines | Varies | ¹J(C-F) ~235-260, ²J(C-F) ~15-40, ³J(C-F) ~3-15 | acs.org |

| ¹⁵N | Pyridine | ~-60 to -100 | acs.orgacs.org | |

| ¹⁹F | 3-Fluoropyridine | ~-130 to -140 | wikipedia.org |

Advanced NMR Techniques for Mechanistic Insights and Reaction Monitoring

Beyond basic structural elucidation, advanced NMR techniques are invaluable for monitoring chemical reactions and gaining mechanistic insights. acs.orgpharmtech.comiastate.edu These methods can track the consumption of reactants and the formation of products in real-time. rsc.orgrsc.org For instance, the synthesis of substituted pyridines, such as the amidomethylation of 4-chloro-3-fluoropyridine, can be followed to understand reaction kinetics and regioselectivity. nih.govacs.org Flow NMR setups, where the reaction mixture is continuously passed through the NMR spectrometer, are particularly suited for this purpose. pharmtech.com

X-ray Crystallography of this compound and Related Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is essential for determining the precise molecular geometry, crystal packing, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the atomic-level structure of crystalline materials. nih.govtandfonline.comcarleton.edu This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu The analysis of this pattern allows for the calculation of bond lengths, bond angles, and torsion angles with high precision. For this compound, a single crystal X-ray diffraction study would unambiguously determine the positions of all atoms, including the water molecule(s) of hydration, and reveal the exact conformation of the pyridine ring.

Crystallographic Characterization of Hydrate Forms and Pseudopolymorphism

The presence of water molecules in the crystal lattice gives rise to hydrates, which are a form of pseudopolymorphism. researchgate.netpharmaexcipients.comtechniques-ingenieur.fr Pseudopolymorphs are different crystal forms of a compound that contain solvent molecules in the crystal lattice. researchgate.netcas.cz The stoichiometry of the hydrate (e.g., monohydrate, dihydrate) can be precisely determined through single crystal X-ray diffraction. pharmaexcipients.com Different hydrate forms can exhibit distinct physical properties. It's important to characterize these forms as they can interconvert depending on conditions like humidity and temperature. nih.gov

Analysis of Intermolecular Interactions, including Halogen Bonding, in the Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. X-ray crystallography is the primary tool for identifying and characterizing these interactions. researchgate.net Of particular interest in this molecule is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govprinceton.edu In the crystal structure of this compound, the chlorine atom could potentially form a halogen bond with the nitrogen atom of an adjacent pyridine ring or the oxygen atom of a water molecule. The directionality and distance of this interaction, as determined by X-ray diffraction, would provide evidence for its existence and strength. princeton.edu Other significant intermolecular interactions, such as hydrogen bonding involving the water molecules and the pyridine nitrogen, as well as π-π stacking between the aromatic rings, would also be revealed by a crystallographic study.

Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

While specific, publicly available experimental spectra for this compound are limited, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of its anhydrous counterpart and related halogenated pyridines.

Infrared (IR) Spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is anticipated to display a combination of bands arising from the pyridine ring, the carbon-halogen bonds, and the associated water molecule.

Key expected vibrations include:

O-H Stretching: A broad and strong absorption band is predicted in the 3500–3200 cm⁻¹ region, characteristic of the hydrogen-bonded water molecule in the hydrate.

Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the pyridine ring are expected to appear in the 3100–3000 cm⁻¹ range.

H-O-H Bending: The bending vibration of the water of hydration is anticipated around 1630 cm⁻¹.

Pyridine Ring Vibrations: Stretching vibrations of the C=C and C=N bonds within the aromatic ring typically occur in the 1600–1400 cm⁻¹ region.

C-F and C-Cl Stretching: A strong absorption band corresponding to the C-F stretch is expected between 1300 cm⁻¹ and 1200 cm⁻¹, while the C-Cl stretching vibration is predicted to be in the 800–600 cm⁻¹ range.

A summary of these expected vibrational frequencies is presented in Table 1.

Table 1: Predicted Infrared Absorption Bands for this compound This table is interactive. Hover over the data points for more information.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydrate) | 3500-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| H-O-H Bend (Hydrate) | ~1630 |

| C=C/C=N Ring Stretch | 1600-1400 |

| C-F Stretch | 1300-1200 |

| C-Cl Stretch | 800-600 |

UV-Vis Spectroscopy provides insights into the electronic transitions within a molecule. For 4-Chloro-3-fluoropyridine, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions, typical for pyridine derivatives. The halogen substituents are likely to induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. While specific experimental data for the hydrate is not available, Table 2 outlines the anticipated absorption maxima based on data for similar compounds.

Table 2: Anticipated UV-Vis Absorption Data for this compound This table is interactive. Hover over the data points for more information.

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~270-290 |

| n → π | ~300-320 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., UPLC, LC-MS, HPLC)

Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of this compound and for monitoring its chemical transformations.

A 2020 study in the Journal of Organic Chemistry by Li and colleagues detailed the use of LC-MS for monitoring reactions involving the anhydrous form, 4-chloro-3-fluoropyridine. The methodologies described are directly applicable to the analysis of the hydrate. acs.org

LC-MS for Reaction Monitoring and Purity Assessment: This powerful hyphenated technique allows for the separation of components in a mixture followed by their detection and identification based on their mass-to-charge ratio. This is invaluable for tracking the consumption of starting materials and the formation of products and byproducts in real-time.

HPLC for Purity Determination: HPLC with UV detection is a robust and reliable method for quantifying the purity of this compound. By integrating the peak areas in a chromatogram, a precise purity value can be established.

The operational parameters for these chromatographic methods are critical for achieving optimal separation and detection. Tables 3 and 4 outline typical conditions for the analysis of 4-Chloro-3-fluoropyridine.

Table 3: Typical LC-MS Conditions for 4-Chloro-3-fluoropyridine Analysis This table is interactive. Hover over the data points for more information.

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | ESI+ |

| Reference | acs.org |

Table 4: Typical HPLC Conditions for 4-Chloro-3-fluoropyridine Purity Assessment This table is interactive. Hover over the data points for more information.

| Parameter | Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Fluoropyridine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electron distribution, and orbital energies of 4-chloro-3-fluoropyridine (B1587321), which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For halogenated pyridines, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been shown to provide reliable results for geometry optimization and the calculation of electronic properties. researchgate.netinpressco.comreddit.com

Theoretical studies on pyridine (B92270) and its derivatives have demonstrated that DFT can accurately predict molecular geometries, total energies, and electronic states. nih.gov For 4-chloro-3-fluoropyridine, DFT calculations would likely be employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional structure. Furthermore, these calculations can reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) map, for example, can visualize the regions of positive and negative electrostatic potential, indicating likely sites for chemical reactions.

The electronic configuration, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another critical aspect that can be determined through DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. Studies on substituted pyridines have shown that the nature and position of substituents significantly impact these orbital energies. rsc.org

Table 1: Representative Calculated Properties for Halogenated Pyridines using DFT

| Property | Calculated Value Range for Similar Compounds | Significance for 4-Chloro-3-fluoropyridine |

| Bond Lengths (Å) | C-C: 1.38-1.40, C-N: 1.33-1.35, C-Cl: ~1.73, C-F: ~1.35 | Provides the precise molecular geometry. |

| Bond Angles (°) | C-C-C: ~118-121, C-N-C: ~117 | Defines the shape and steric environment of the molecule. |

| Dipole Moment (Debye) | 2.0 - 4.0 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.5 to -7.5 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.0 to -2.0 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.5 - 6.0 | Indicates chemical reactivity and electronic stability. |

Note: The values in this table are representative and based on computational studies of similar halogenated pyridines. Specific values for 4-chloro-3-fluoropyridine would require dedicated calculations.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. youtube.com These methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy than DFT for certain properties, particularly those involving electron correlation. researchgate.net While computationally more demanding, ab initio calculations are valuable for benchmarking DFT results and for studying systems where DFT may not be as reliable.

For fluorinated pyridines, ab initio calculations at the MP2 level have been used to investigate interactions and binding affinities. researchgate.net The application of such methods to 4-chloro-3-fluoropyridine could provide a more accurate description of its electron correlation effects and intermolecular interactions, which would be particularly relevant for understanding the role of the hydrate (B1144303) water molecule. These methods are also crucial for obtaining highly accurate energy calculations, which are essential for determining reaction thermodynamics and kinetics. youtube.com

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results but at a higher computational cost. For molecules containing halogens like chlorine and fluorine, it is important to use basis sets that can adequately describe the electron distribution around these electronegative atoms. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(d,p), are commonly used and offer a good compromise between accuracy and cost. researchgate.netinpressco.comreddit.com For higher accuracy, correlation-consistent basis sets, such as those from the aug-cc-pVTZ family, may be employed, especially for ab initio calculations. researchgate.net

Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex many-electron interactions. There is a wide variety of functionals available, each with its own strengths and weaknesses. The B3LYP hybrid functional is a popular choice for organic molecules and has been shown to perform well for a range of properties. researchgate.netinpressco.comreddit.com However, for specific applications, other functionals might be more suitable. For example, functionals that include dispersion corrections (e.g., B3LYP-D3) are important for accurately describing non-covalent interactions, which would be critical in studying the hydrated form of 4-chloro-3-fluoropyridine. The choice of functional should ideally be validated against experimental data or higher-level ab initio calculations when available.

Mechanistic Studies through Computational Modeling

For 4-chloro-3-fluoropyridine, a key area of interest is its reactivity in nucleophilic aromatic substitution (SNA) reactions, where either the chlorine or fluorine atom is displaced by a nucleophile. nih.gov Transition state theory is the cornerstone of understanding reaction rates. Computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. researchgate.net

The process involves proposing a reaction pathway and then using specialized algorithms to find the structure that connects the reactants and products with the lowest possible energy barrier. Once a transition state is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The reaction coordinate represents the path of minimum energy from reactants to products.

For reactions involving 4-chloro-3-fluoropyridine, such as its amidomethylation, computational analysis can help to understand the regioselectivity of the reaction. nih.govacs.orgconceptlifesciences.com By calculating the activation energies for attack at different positions on the pyridine ring, it is possible to predict which product is more likely to form.

Once the reactants, products, and transition state(s) have been identified and their energies calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier (the activation energy) is a critical factor in determining the reaction rate.

The activation energy (Ea) obtained from computational studies can be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant (k). While the absolute prediction of rate constants can be challenging and often requires high-level calculations, the relative rates of different reaction pathways can often be predicted with good accuracy. For instance, by comparing the calculated activation energies for the displacement of the chloro versus the fluoro substituent in 4-chloro-3-fluoropyridine, one could predict which leaving group is more labile under specific reaction conditions. Studies on similar systems have shown that fluoropyridines can be more reactive than chloropyridines in certain nucleophilic aromatic substitution reactions. acs.org

Table 2: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction of 4-Chloro-3-fluoropyridine

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 4-Chloro-3-fluoropyridine + Nucleophile |

| Transition State | +15 to +25 | Structure where the nucleophile is partially bonded and the leaving group is partially detached. |

| Intermediate (if any) | +5 to +10 | A metastable species along the reaction pathway (e.g., a Meisenheimer complex). |

| Products | -10 to -30 | Substituted pyridine + Leaving group anion |

Note: This table presents a hypothetical energy profile for illustrative purposes. Actual values would depend on the specific nucleophile, solvent, and level of theory used in the calculations.

Analysis of Non-Covalent Interactions within 4-Chloro-3-fluoropyridine Systems

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and condensed-phase properties of molecular systems. For halogenated organic compounds like 4-Chloro-3-fluoropyridine, interactions such as halogen bonding are of particular importance. Computational methods provide powerful tools to dissect and characterize these weak yet influential forces.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Halogen Bonding and Other Weak Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and other interactions. acs.orgnih.gov By examining the topological features of the electron density, such as bond critical points (BCPs), one can identify and quantify the strength and nature of various interactions, including the elusive halogen bond. nih.gov

In the context of 4-Chloro-3-fluoropyridine systems, QTAIM can be employed to investigate the nature of the C-Cl···N and C-F···H interactions, which are expected to be significant in its hydrated form. The chlorine atom, with its potential for a positive region of electrostatic potential (the σ-hole), can act as a halogen bond donor, interacting with the lone pair of the nitrogen atom of a neighboring pyridine ring or the oxygen atom of a water molecule. acs.org QTAIM analysis would involve locating the BCPs corresponding to these interactions and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. Positive values of ∇²ρ are indicative of non-covalent interactions.

Table 1: Illustrative QTAIM Parameters for Halogen Bonding (Hypothetical)

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-Cl···N | 0.015 | +0.045 |

| C-F···H-O | 0.009 | +0.030 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a QTAIM analysis. Actual values would require specific quantum chemical calculations on the 4-Chloro-3-fluoropyridine hydrate system.

Hirshfeld Surface Analysis for Intermolecular Contacts

For a crystal of this compound, Hirshfeld surface analysis would be instrumental in understanding how the individual molecules pack together and the role of the water molecules in the crystal lattice. The analysis would likely reveal a variety of close contacts, including H···F, H···Cl, H···O, and potentially C-H···π interactions. The d_norm map would highlight the specific atoms involved in these close contacts, with red spots indicating contacts shorter than the van der Waals radii.

Studies on other fluorinated and chlorinated pyridine derivatives have shown the utility of this method in elucidating their crystal packing. stenutz.eu For instance, in similar structures, C-H···F and C-H···N interactions have been identified as key contributors to the supramolecular assembly.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical)

| Contact Type | Percentage Contribution (%) |

| H···H | 35 |

| H···F/F···H | 20 |

| H···Cl/Cl···H | 15 |

| H···O/O···H | 12 |

| C···H/H···C | 10 |

| Other | 8 |

Note: This table is hypothetical. The actual percentage contributions would depend on the specific crystal structure of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) through Computational Methods

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. Density Functional Theory (DFT) calculations, in particular, have become a standard tool for the accurate prediction of ¹H and ¹³C NMR spectra. acs.orgruc.dk

For 4-Chloro-3-fluoropyridine, DFT calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These theoretical predictions can be invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. The accuracy of the predictions depends on the chosen functional and basis set. By comparing the calculated shifts with experimental data for a series of related compounds, empirical scaling factors can be derived to improve the accuracy of the predictions.

While specific calculated NMR data for 4-Chloro-3-fluoropyridine is not available in the reviewed literature, general trends for substituted pyridines are well-established. stenutz.eu The electron-withdrawing nature of the fluorine and chlorine atoms is expected to influence the chemical shifts of the adjacent carbon and hydrogen atoms.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine (Illustrative Example)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 145.2 | 144.8 |

| C3 | 125.8 | 126.1 |

| C4 | 150.5 | 150.0 |

| C5 | 122.1 | 122.5 |

| C6 | 148.9 | 148.7 |

Note: This table is for illustrative purposes only, based on general knowledge of NMR prediction for substituted pyridines. Specific calculations for 4-Chloro-3-fluoropyridine are required for accurate data.

Modeling of Hydration Effects on Molecular Structure and Dynamics in this compound

The presence of water molecules in this compound can have a significant impact on its molecular structure and dynamics. Molecular dynamics (MD) simulations are a powerful computational technique to study these effects at an atomistic level. nih.govnitech.ac.jp

An MD simulation of 4-Chloro-3-fluoropyridine in a box of water molecules would allow for the investigation of how the solvent molecules arrange themselves around the solute (the hydration shell). Key properties that can be analyzed include the radial distribution functions (RDFs) between atoms of the solute and water molecules, which reveal the average distances and coordination numbers of the hydration shells.

Furthermore, MD simulations can provide insights into the dynamics of the system. For example, the diffusion coefficients of both the solute and solvent molecules can be calculated, and the residence time of water molecules in the first hydration shell can be determined. These dynamic properties are crucial for understanding the behavior of the molecule in an aqueous environment. Theoretical studies on the hydration of other organic molecules have shown that the presence of specific functional groups can significantly influence the structure and dynamics of the surrounding water. acs.org

Table 4: Key Parameters from a Molecular Dynamics Simulation of a Hydrated Organic Molecule (Illustrative)

| Parameter | Value |

| First Hydration Shell Radius (Å) | 3.5 |

| Coordination Number of Water Molecules | 4-6 |

| Water Residence Time in First Shell (ps) | 5-10 |

| Diffusion Coefficient of Solute (10⁻⁵ cm²/s) | 1.2 |

Note: This is an illustrative table. Specific values for this compound would need to be determined from a dedicated molecular dynamics simulation.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Building Block

4-Chloro-3-fluoropyridine (B1587321) hydrate (B1144303) serves as a versatile precursor in the synthesis of a variety of organic molecules, owing to the differential reactivity of its halogen substituents and the accessible positions on the pyridine (B92270) ring for further modification.

Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of the chloro and fluoro groups on the pyridine ring makes 4-chloro-3-fluoropyridine a valuable starting material for the synthesis of more complex, highly substituted pyridine derivatives. One notable application is in the regioselective synthesis of 2-amidomethylated pyridines. acs.orgnih.govresearchgate.net This transformation can be achieved through two primary pathways:

Kinetic Deprotonation: Treatment of 4-chloro-3-fluoropyridine with a strong base at low temperatures, followed by reaction with an electrophile such as dimethylformamide (DMF), leads to the regioselective formation of 2-formyl-4-chloro-3-fluoropyridine. This intermediate can then be further elaborated to introduce an aminomethyl group at the 2-position. acs.orgnih.gov

These synthetic routes highlight the utility of 4-chloro-3-fluoropyridine in constructing intricate molecular scaffolds that are of interest in medicinal chemistry and drug discovery.

Strategic Derivatization for Novel Chemical Entities in Research Contexts

The ability to selectively functionalize the 4-chloro-3-fluoropyridine core allows for the creation of novel chemical entities with tailored properties. The regioselective amidomethylation reactions mentioned previously are a prime example of strategic derivatization. acs.orgnih.govresearchgate.net By employing different amino acid derivatives in the Minisci-type reaction, a library of diverse 2-amidomethylated pyridines can be generated. acs.orgnih.gov For instance, the use of N-Boc protected amino acids allows for the direct installation of a protected aminomethyl group in a single step. acs.orgnih.gov This modularity enables researchers to systematically explore the structure-activity relationships of new compound series in a research setting.

Contributions to Fluorinated Heterocycle Chemistry

The presence of a fluorine atom imparts unique properties to heterocyclic compounds, often enhancing their metabolic stability, binding affinity, and other pharmacological parameters. 4-Chloro-3-fluoropyridine hydrate is a key player in the development of new synthetic methodologies for accessing fluorinated pyridines.

Facilitation of New Synthetic Strategies for Fluoropyridines

The reactivity of 4-chloro-3-fluoropyridine has been exploited in the development of novel strategies for the synthesis of other fluorinated pyridine derivatives. While direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is a common transformation for halopyridines, the presence of the adjacent fluorine atom can influence the reactivity and regioselectivity of such reactions. nih.gov

Modern synthetic methods, such as photoredox catalysis, have been employed to functionalize 3-fluoropyridines. nih.govorganic-chemistry.org These methods often involve the generation of radical intermediates that can participate in carbon-carbon or carbon-heteroatom bond formation. For example, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers provides a route to diversely substituted 3-fluoropyridines. nih.govorganic-chemistry.org While not directly starting from 4-chloro-3-fluoropyridine, these advancements in fluoropyridine synthesis provide a broader context for the importance of this class of compounds and the potential for developing new transformations starting from readily available precursors like this compound.

Enabling Access to Diverse Functionalized Pyridine Scaffolds

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and agrochemicals. uni-muenster.de The ability to introduce a variety of functional groups onto the pyridine ring in a controlled manner is therefore of paramount importance. This compound provides a platform for accessing a range of functionalized pyridine scaffolds.

The regioselective functionalization at the 2-position, as seen in the amidomethylation reactions, is a testament to this. acs.orgnih.gov Furthermore, the chloro and fluoro groups themselves can be targeted for substitution reactions, although the reactivity of the fluoro group in nucleophilic aromatic substitution is generally lower than that of the chloro group. The development of new catalytic systems and reaction conditions continues to expand the toolkit for modifying such halogenated pyridines, enabling the synthesis of a wide array of derivatives with diverse substitution patterns and potential applications.

Applications in Functional Materials Research

There is currently limited specific information available in the public domain regarding the direct application of this compound in the synthesis of functional materials such as conductive polymers, organic light-emitting diodes (OLEDs), or liquid crystals.

While fluorinated organic molecules are known to be important components in various materials due to their unique electronic and physical properties, the specific contribution of this compound to this field is not well-documented in readily accessible scientific literature. The general importance of fluorinated compounds in materials science, particularly in the area of liquid crystals, is well-established, with fluorine substitution being a key strategy for tuning properties like dielectric anisotropy and mesophase behavior. biointerfaceresearch.combohrium.comrsc.org Similarly, conductive polymers often incorporate aromatic and heterocyclic units, but a direct link to this specific pyridine derivative is not apparent. rsc.orgrsc.org Further research and publications are needed to elucidate the potential roles of this compound in materials science.

Utilization in the Development of OLEDs and Other Electronic Materials